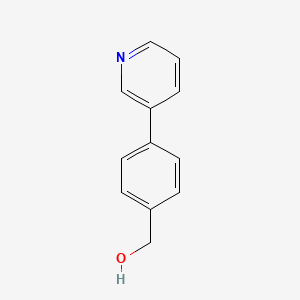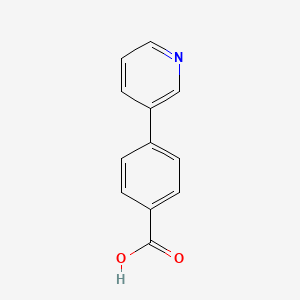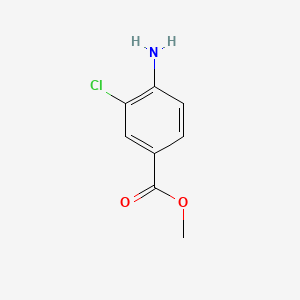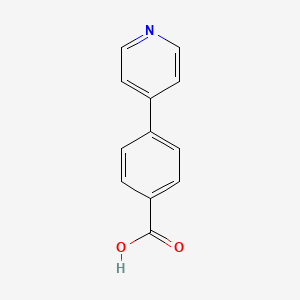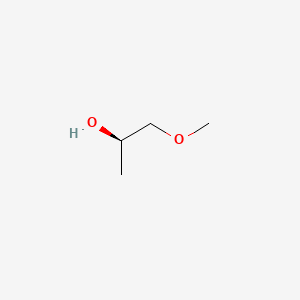
Palladium(II) trifluoroacetate
Übersicht
Beschreibung
Palladium(II) trifluoroacetate is a palladium catalyst used in various chemical reactions, including the oxidation of alkenes and carbon-carbon bond formation. It is a brown powder that is commercially available and has a molecular weight of 332.46. The compound is soluble in diethyl ether and acetone but insoluble in benzene, chloroform, and trifluoroacetic acid. It has a melting point of 210°C (decomposition) and is characterized by its IR spectrum with peaks at 1690 and 1435 cm⁻¹ .
Synthesis Analysis
Palladium(II) trifluoroacetate can be synthesized by reacting Palladium(II) acetate with excess trifluoroacetic acid on a steam bath, resulting in a brown powder after drying in vacuo. An alternative method involves reacting Palladium(II) chloride with aqueous hydrochloric acid, followed by sodium hydroxide solution at 85°C, and then with excess trifluoroacetic acid at 80°C to yield the reagent in 89% yield .
Molecular Structure Analysis
The molecular structure of a palladium(II) mononuclear trifluoroacetate complex has been determined through X-ray crystal analysis. The complex crystallizes in the monoclinic system with a P-1 space group. The crystal structure involves stack interactions between palladium atoms and phenanthroline ligands of neighboring molecules, with Pd···Pd distances of 3.322 Å and average interplanar distances of 3.42 Å for π-π interactions .
Chemical Reactions Analysis
Palladium(II) trifluoroacetate is utilized in the palladium-catalyzed reaction of aryl and heteroaryl bromides and triflates with o-alkynyltrifluoroacetanilides to produce 2-substituted 3-aryl- and heteroarylindoles, often in excellent yield . It also catalyzes the formation of homoallylic amines from aldehydes, anisidine, and allyl trifluoroacetate in a one-pot, three-component synthesis . Furthermore, it is involved in the enantioselective synthesis of α-(trifluoromethyl)arylmethylamines with good to high enantioselectivity . The hydroxycarbonylation of aryl and vinyl halides or triflates can also be catalyzed by palladium(II) trifluoroacetate, providing a simple route to synthesize corresponding carboxylic acids .
Physical and Chemical Properties Analysis
Palladium(II) trifluoroacetate is a stable solid that is hygroscopic and an irritant. Its physical data and solubility profile are crucial for its handling and storage. The reagent's purity can be analyzed by its infrared spectrum, which is a common method for characterizing such compounds . The compound's reactivity and solubility make it a versatile catalyst in organic synthesis, as demonstrated by the various reactions it can facilitate, including those that form complex molecular structures with significant synthetic and industrial value .
Wissenschaftliche Forschungsanwendungen
Catalysis in Organic Synthesis
- C-Arylation of Amino Acid Derived Hydantoins : Palladium(II) trifluoroacetate catalyzes the C-arylation of N,N-disubstituted hydantoins with aryl iodides, producing biologically active structures and α-aryl α-amino acids (Fernández-Nieto et al., 2015).
- Activation and Oxidation of Methane : A DFT study on palladium bis(NHC) complexes, including Palladium(II) trifluoroacetate, showed its role in activating and promoting the oxidation of methane to methyl trifluoroacetate (Munz et al., 2013).
- Synthesis of Trifluoromethyl Ketones : The cross-coupling reaction of aryl trifluoroacetates with organoboron compounds catalyzed by palladium complexes, including Palladium(II) trifluoroacetate, facilitates the synthesis of trifluoromethyl ketones (Kakino et al., 2001).
Organometallic Chemistry
- Carbon-Nitrogen Bond Formation : Palladium(II) complexes with bidentate cyclometalated C∼N chelating ligands react with hypervalent iodine reagents, enabling "NTs" insertion into the Pd-C bond (Dick et al., 2007).
- Decarboxylative Olefination of Arene Carboxylic Acids : Palladium(II) trifluoroacetate plays a role in the decarboxylative olefination of arene carboxylic acids, providing insights into steps common to the Heck reaction (Tanaka et al., 2005).
Mechanistic Studies in Catalysis
- Role in C-H Activation Reactions : The reactions catalyzed by palladium(ii) acetate and trifluoroacetic acid involve key cyclic trinuclear complexes (Váňa et al., 2017).
- Activation of Aromatic C-H Bonds : Palladium(II) trifluoroacetate is effective in the electrophilic metalation of aromatic C-H bonds, leading to new C-C bond formation (Jia et al., 2000).
Electrochemistry
- Electrocatalytic Hydrogen Production : Palladium(II) complexes, including trifluoroacetate derivatives, are used as catalysts for electrochemical proton reduction (Sirbu et al., 2015).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
palladium(2+);2,2,2-trifluoroacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C2HF3O2.Pd/c2*3-2(4,5)1(6)7;/h2*(H,6,7);/q;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBDBXAQKXCXZCJ-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(F)(F)F)[O-].C(=O)(C(F)(F)F)[O-].[Pd+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4F6O4Pd | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50369856 | |
| Record name | Palladium(II) trifluoroacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50369856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Palladium(II) trifluoroacetate | |
CAS RN |
42196-31-6 | |
| Record name | Palladium(II) trifluoroacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50369856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Palladium(II) trifluoroacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



